

Spectroscopic Characterization of Ethyl 4-Chloroquinoline-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-Chloroquinoline-3-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-Chloroquinoline-3-carboxylate**, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **Ethyl 4-Chloroquinoline-3-carboxylate**. These values are derived from analyses of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.9	s	1H	H2
~8.2	d	1H	H5
~7.8	t	1H	H7
~7.6	t	1H	H6
~7.5	d	1H	H8
4.4-4.5	q	2H	-OCH ₂ CH ₃
1.4-1.5	t	3H	-OCH ₂ CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. s=singlet, d=doublet, t=triplet, q=quartet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~150	C4
~148	C8a
~145	C2
~132	C7
~129	C5
~128	C6
~127	C4a
~125	C8
~120	C3
~62	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Solvent: CDCl₃, Proton-decoupled.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
1725-1715	Strong	C=O Stretch (Ester)
1600-1585	Medium-Strong	C=C Stretch (Aromatic)
1310-1250	Strong	Asymmetric C-O-C Stretch
1130-1100	Strong	Symmetric C-O-C Stretch
850-550	Medium-Strong	C-Cl Stretch

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
235/237	$[M]^+$	Molecular ion peak with characteristic 3:1 ratio for the presence of one chlorine atom.
206/208	$[M-C_2H_5]^+$	Loss of the ethyl group.
190/192	$[M-OC_2H_5]^+$	Loss of the ethoxy group.
162	$[M-COOC_2H_5]^+$	Loss of the entire ester group.
127	$[C_8H_5NCl]^+$	Further fragmentation of the quinoline ring.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Ethyl 4-Chloroquinoline-3-carboxylate** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Ethyl 4-Chloroquinoline-3-carboxylate** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
- **^{13}C NMR Spectroscopy:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

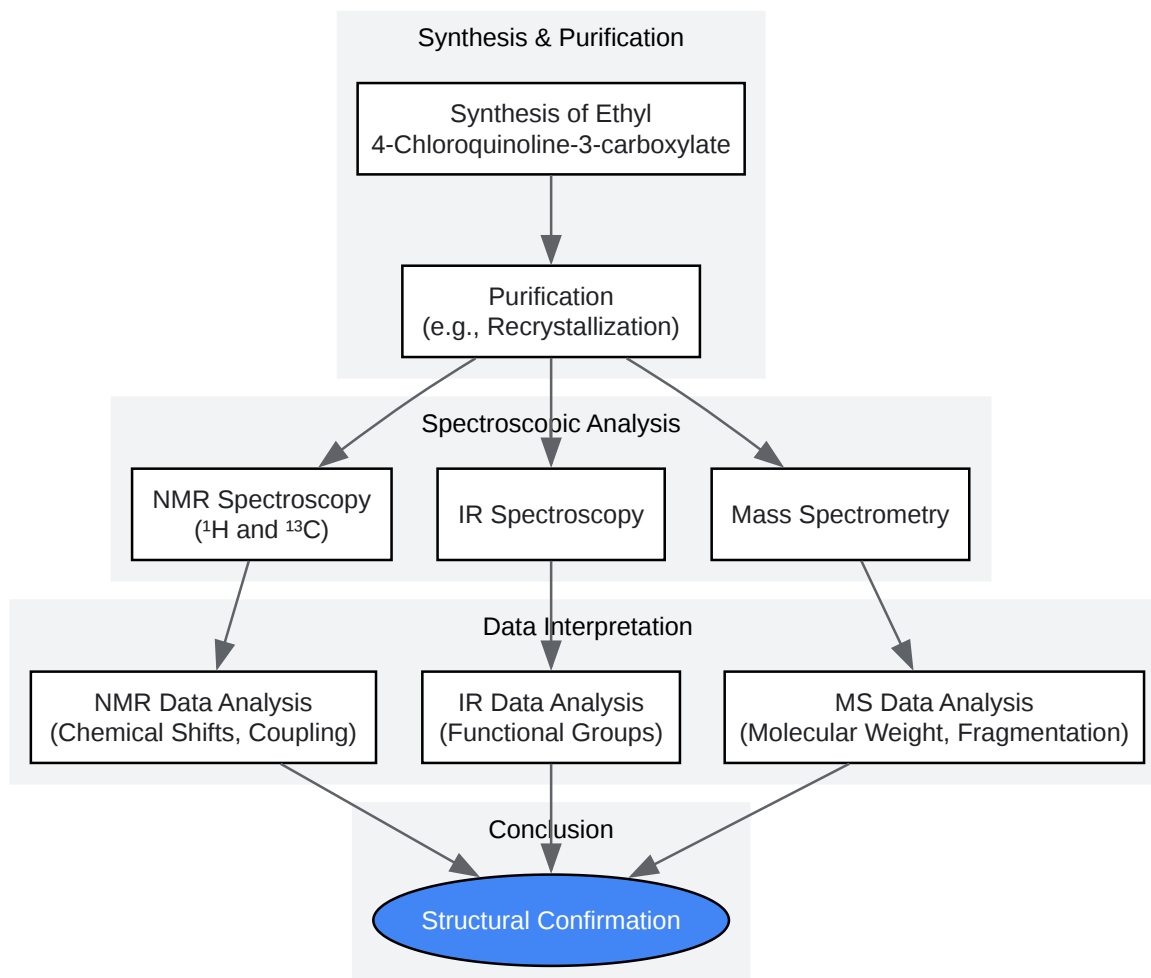
- **Sample Preparation:** Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- **Analysis:** Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.^[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Ethyl 4-Chloroquinoline-3-carboxylate**.



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Workflow for Spectroscopic Characterization

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References

- 1. chem.libretexts.org [chem.libretexts.org]

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